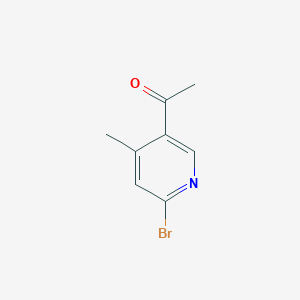
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate is a chemical compound with a complex structure, characterized by its long carbon chain and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate typically involves the esterification of tetradecanedioic acid with tert-butyl alcohol under acidic conditions. The reaction is often carried out using a strong acid catalyst, such as sulfuric acid, and requires heating to promote the esterification process.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using lithium aluminum hydride or other reducing agents.
Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation products may include dicarboxylic acids or their derivatives.
Reduction products can be alcohols or other reduced forms of the compound.
Substitution products can vary widely, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes.
Industry: Use in the production of polymers, coatings, and other materials due to its chemical properties.
Wirkmechanismus
The mechanism by which 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary, but often include interactions with cellular signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can be compared to other similar compounds, such as:
1-tert-Butyl 2,5-dioxopyrrolidin-1-yl icosanedioate: Similar structure but with a longer carbon chain.
21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex derivative with additional functional groups.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 14-O-(2,5-dioxopyrrolidin-1-yl) tetradecanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO6/c1-22(2,3)28-20(26)14-12-10-8-6-4-5-7-9-11-13-15-21(27)29-23-18(24)16-17-19(23)25/h4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCODDDNCGMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)








